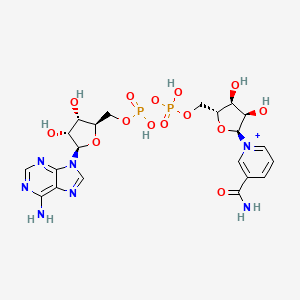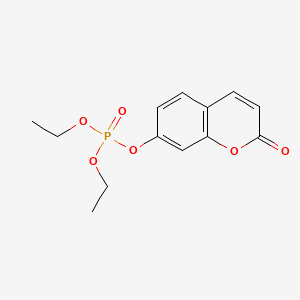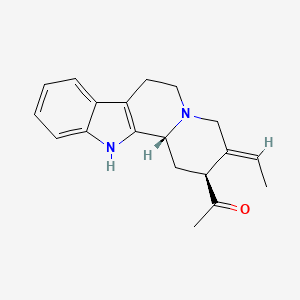
Tetranor-12(S)-hete
Descripción general
Descripción
Tetranor 12-HETE is a hydroxy fatty acid.
Mecanismo De Acción
Target of Action
Tetranor-12(S)-HETE, also known as 8-Hydroxy-13,14,15,16-tetranor-12-labdanoic acid , is a type of triterpenoid . Triterpenoids are a unique class of compounds that are widely distributed across various plant species .
Mode of Action
It is known to be a metabolite of infused Prostaglandin D2 (PGD2) that is detectable in mouse and human urine . PGD2 is a cyclooxygenase (COX) product of arachidonic acid that activates D prostanoid receptors to modulate vascular, platelet, and leukocyte function .
Biochemical Pathways
This compound is involved in the biosynthesis of PGD2 . PGD2 is formed from PGH2, a COX product of arachidonic acid, by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . It is unclear which pgds enzyme predominates under varied conditions in vivo .
Pharmacokinetics
It is known that infusion of PGD2 dose-dependently increases urinary this compound .
Result of Action
It is known that PGD2 has been implicated in both the development and resolution of inflammation . Administration of bacterial lipopolysaccharide coordinately elevated this compound and 2,3-dinor-11 -PGF2 in volunteers, coincident with a pyrexial and systemic inflammatory response, but both metabolites fell during the resolution phase .
Action Environment
It is known that the species from which triterpenoids like this compound are derived are mainly distributed in africa, asia, and australia , suggesting that these environments may influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Tetranor 12-HETE is a polyunsaturated fatty acid with a 16-carbon backbone, a hydroxyl group at the 8th position, and a carboxylic acid group at one end. It is formed via β-oxidation of 12-HETE . This compound interacts with various enzymes and proteins, including lipoxygenases and cytochrome P450 enzymes, which are involved in its metabolism and function . These interactions are crucial for the regulation of inflammatory responses and other cellular processes.
Cellular Effects
Tetranor 12-HETE has been shown to influence various cellular processes. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix . This compound also plays a role in the regulation of immune responses by modulating the activity of peripheral blood mononuclear cells (PBMCs) and influencing cytokine release . Additionally, tetranor 12-HETE affects cellular metabolism by altering lipid and amino acid metabolism .
Molecular Mechanism
At the molecular level, tetranor 12-HETE exerts its effects through binding interactions with specific receptors and enzymes. It is involved in the β-oxidation pathway, where it is metabolized by peroxisomal enzymes . This compound also influences gene expression by modulating the activity of transcription factors involved in inflammatory and immune responses. The binding interactions with lipoxygenases and cytochrome P450 enzymes are essential for its function in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetranor 12-HETE have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that tetranor 12-HETE levels are elevated in certain pathological conditions, such as nonalcoholic fatty liver disease (NAFLD), indicating its role in disease progression . The stability of tetranor 12-HETE in various experimental conditions has been documented, with a storage stability of at least one year at -80°C .
Dosage Effects in Animal Models
The effects of tetranor 12-HETE vary with different dosages in animal models. Studies have shown that this compound can induce apoptosis in renal cells at high doses, highlighting its potential role in kidney diseases . Additionally, the impact of tetranor 12-HETE on lipid metabolism and oxidative stress has been observed in animal models exposed to cadmium . These studies provide insights into the threshold and toxic effects of tetranor 12-HETE at varying dosages.
Metabolic Pathways
Tetranor 12-HETE is involved in the arachidonic acid metabolism pathway, specifically through the 12-lipoxygenase pathway . It is a major β-oxidation product resulting from the peroxisomal metabolism of 12-HETE in various tissues . This compound interacts with enzymes such as lipoxygenases and cytochrome P450, which are crucial for its metabolic conversion and function . The metabolic pathways involving tetranor 12-HETE play a significant role in regulating inflammatory responses and cellular signaling.
Transport and Distribution
Within cells and tissues, tetranor 12-HETE is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its function in cellular processes. The transport and distribution of tetranor 12-HETE are critical for its role in modulating inflammatory responses and other physiological functions .
Subcellular Localization
Tetranor 12-HETE is localized in various subcellular compartments, including the cytoplasm and peroxisomes . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The localization of tetranor 12-HETE in specific compartments is crucial for its role in cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
(4Z,6E,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-ONCCEEIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347576 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121842-79-3 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chronic low-dose Cadmium (Cd) exposure impact Tetranor 12-HETE levels in rats, and what does this indicate about Cd's nephrotoxicity?
A2: Metabolomics analysis of kidneys in rats exposed to chronic low-dose Cadmium revealed a significant increase in Tetranor 12-HETE levels compared to the control group. [] This increase was observed alongside alterations in other metabolites related to oxidative stress, amino acid metabolism, fatty acid metabolism, and energy metabolism. [] These findings indicate that Cd exposure induces oxidative stress in the kidneys and disrupts key metabolic pathways, potentially contributing to its nephrotoxic effects. [] Tetranor 12-HETE's elevated levels could be a response to Cd-induced oxidative stress and inflammation within the kidneys.
Q2: Is there a connection between Tetranor 12-HETE and the aging process in the context of myocardial infarction (MI)?
A3: Research suggests that Tetranor 12-HETE might play a role in the dysregulated inflammatory response observed in aging after myocardial infarction (MI). [, ] Studies comparing young and aging mice fed with different diets (standard and high-fat) after MI showed that aging mice, particularly those on a high-fat diet, exhibited higher levels of pro-inflammatory metabolites, including Tetranor 12-HETE. [, ] This increase was associated with impaired resolution of inflammation and a heightened pro-inflammatory environment, suggesting a potential link between Tetranor 12-HETE and the exacerbated inflammatory response seen in aging after MI. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(3-thiophenylmethyl)propanamide](/img/structure/B1256379.png)
![1-(1,5-dimethyl-3-pyrazolyl)-N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B1256380.png)
![2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1256384.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1256387.png)
![(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine](/img/structure/B1256388.png)

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)


![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)


